molecular formula C23H46O5 B148127 Pentaerythritol monostearate CAS No. 78-23-9

Pentaerythritol monostearate

Cat. No.: B148127
CAS No.: 78-23-9
M. Wt: 402.6 g/mol
InChI Key: TXQVDVNAKHFQPP-UHFFFAOYSA-N
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Description

Pentaerythritol monostearate is an ester derived from pentaerythritol and stearic acid. It is commonly used as an emulsifier and stabilizer in various industrial applications, including the production of plastics, cosmetics, and lubricants. The compound is known for its ability to enhance the texture and stability of products, making it a valuable additive in many formulations.

Mechanism of Action

Target of Action

Pentaerythritol monostearate is a derivative of pentaerythritol, which is a versatile building block for the synthesis and production of various commercial products It is commonly used as a surfactant and emulsifier, suggesting that its targets may include interfaces and boundaries in various systems .

Mode of Action

The mode of action of this compound is largely dependent on its application. As a surfactant and emulsifier, it reduces surface tension and promotes the formation of stable mixtures of substances that are usually immiscible . This is achieved through its interaction with the interfaces of these substances, allowing them to mix more readily.

Biochemical Pathways

It’s worth noting that pentaerythritol derivatives have been synthesized using copper (i) catalyzed azide alkyne cycloaddition reactions (cuaacs), suggesting that it may interact with biochemical pathways involving these reactions .

Pharmacokinetics

Given its use as a surfactant and emulsifier, it is likely to have good bioavailability in the systems where it is applied .

Result of Action

The result of this compound’s action is the formation of stable mixtures of substances that would otherwise be immiscible . This can enhance the stability and moisturizing effects of products in which it is used .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility may be affected by the presence of water and many organic solvents . Additionally, temperature and pH could potentially influence its effectiveness as a surfactant and emulsifier .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Pentaerythritol monostearate are not well-studied. It is known that pentaerythritol, the parent compound, interacts with various biomolecules in its applications. For instance, in the production of alkyd resins, pentaerythritol reacts with fatty acids and phthalic anhydride

Molecular Mechanism

It’s known that pentaerythritol can undergo reactions with various compounds due to its four hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentaerythritol monostearate is synthesized through the esterification reaction between pentaerythritol and stearic acid. The reaction typically occurs under high-temperature conditions, often in the presence of a catalyst to accelerate the process. The general reaction can be represented as follows:

Pentaerythritol+Stearic AcidPentaerythritol Monostearate+Water\text{Pentaerythritol} + \text{Stearic Acid} \rightarrow \text{this compound} + \text{Water} Pentaerythritol+Stearic Acid→Pentaerythritol Monostearate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves heating pentaerythritol and stearic acid to a temperature range of 180-220°C. A catalyst, such as sulfuric acid or p-toluenesulfonic acid, is often used to facilitate the esterification reaction. The reaction mixture is maintained under these conditions until the desired conversion is achieved. The product is then purified through processes such as distillation or crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Pentaerythritol monostearate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into pentaerythritol and stearic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.

    Oxidation: Under specific conditions, the compound can undergo oxidation, leading to the formation of various oxidation products.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohols, catalysts such as sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed:

    Hydrolysis: Pentaerythritol and stearic acid.

    Transesterification: Different esters depending on the alcohol used.

    Oxidation: Various oxidation products depending on the conditions and reagents used.

Scientific Research Applications

Pentaerythritol monostearate has a wide range of applications in scientific research and industry:

    Chemistry: Used as an emulsifier and stabilizer in the synthesis of polymers and other chemical compounds.

    Biology: Employed in the formulation of biological assays and as a stabilizing agent in various biological preparations.

    Medicine: Utilized in the development of pharmaceutical formulations, particularly in controlled-release drug delivery systems.

    Industry: Widely used in the production of cosmetics, lubricants, and plasticizers due to its emulsifying and stabilizing properties.

Comparison with Similar Compounds

  • Glycerol Monostearate
  • Sorbitan Monostearate
  • Ethylene Glycol Monostearate

Properties

IUPAC Name

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] octadecanoate
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InChI

InChI=1S/C23H46O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)28-21-23(18-24,19-25)20-26/h24-26H,2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQVDVNAKHFQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0052675
Record name Pentaerythritol monostearate
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Molecular Weight

402.6 g/mol
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CAS No.

78-23-9, 8045-34-9
Record name 3-Hydroxy-2,2-bis(hydroxymethyl)propyl octadecanoate
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Record name Pentaerythritol monostearate
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Record name Octadecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester
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Record name Pentaerythritol monostearate
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Record name 3-hydroxy-2,2-bis(hydroxymethyl)propyl stearate
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Record name Octadecanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol
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Record name PENTAERYTHRITYL STEARATE
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Synthesis routes and methods

Procedure details

A four-necked round-bottom flask equipped with a stirrer, a thermocouple, and a nitrogen inlet tube was charged with 4 moles of stearic acid per 1 mole of pentaerythritol. The ingredients in the flask were heated at 130° C. for 5 hours under a nitrogen atmosphere, to carry out an esterification reaction. The reaction product was purified with methyl ether, to give pentaerythritol stearate. Here, the resulting compound had an acid value of 0.3 mgKOH/g, and a hydroxyl value of 1.8 mgKOH/g.
Quantity
4 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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